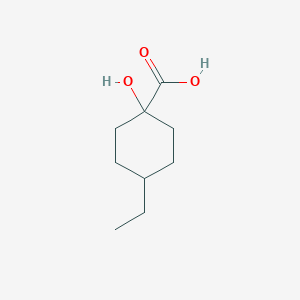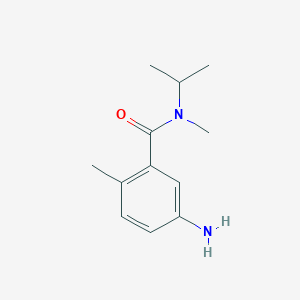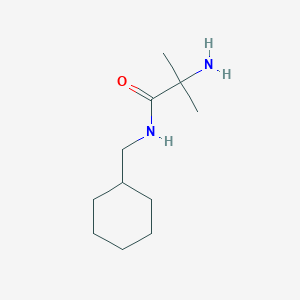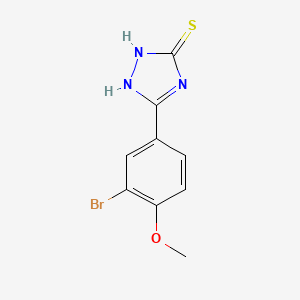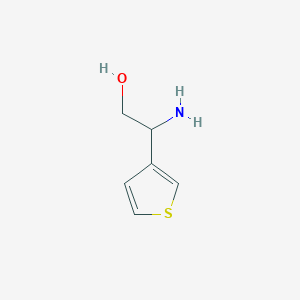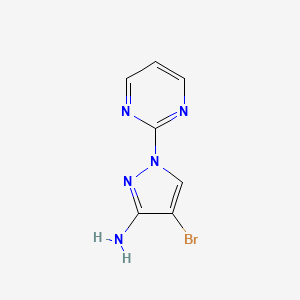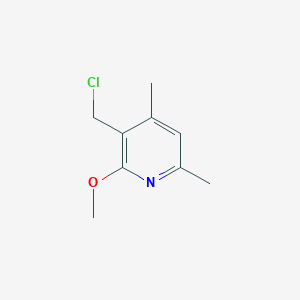![molecular formula C9H14N2O2S B1530340 {3-[(Méthylamino)méthyl]phényl}méthanesulfonamide CAS No. 1487677-89-3](/img/structure/B1530340.png)
{3-[(Méthylamino)méthyl]phényl}méthanesulfonamide
Vue d'ensemble
Description
“{3-[(Methylamino)methyl]phenyl}methanesulfonamide” is a chemical compound with the CAS Number: 1487677-89-3 . It has a molecular weight of 214.28 and its molecular formula is C9H14N2O2S .
Molecular Structure Analysis
The InChI code for “{3-[(Methylamino)methyl]phenyl}methanesulfonamide” is 1S/C9H14N2O2S/c1-11-6-8-3-2-4-9(5-8)7-14(10,12)13/h2-5,11H,6-7H2,1H3,(H2,10,12,13) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of “{3-[(Methylamino)methyl]phenyl}methanesulfonamide” are as follows: It has a molecular weight of 214.28 . The compound is in powder form . Unfortunately, the boiling point and other specific physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Chimie médicinale : Inhibiteurs de la monoamine oxydase
{3-[(Méthylamino)méthyl]phényl}méthanesulfonamide a été étudié pour son potentiel en tant qu'inhibiteur de la monoamine oxydase (MAO) . Les inhibiteurs de la MAO sont essentiels dans le traitement des troubles psychiatriques et neurologiques, tels que la dépression et la maladie de Parkinson. La structure du composé permet le développement de nouveaux inhibiteurs de la MAO avec une efficacité potentiellement meilleure et moins d'effets secondaires.
Développement pharmaceutique : Synthèse de médicaments
Dans la recherche pharmaceutique, ce composé sert de bloc de construction dans la synthèse de nouveaux candidats médicaments . Sa structure moléculaire unique est avantageuse pour la création de thérapies ciblées pour un large éventail d'affections, y compris la résistance aux antimicrobiens .
Biotechnologie : Inhibition enzymatique
En biotechnologie, le composé est étudié pour son rôle dans l'inhibition enzymatique. Il peut être utilisé pour réguler les voies et les processus biologiques, ce qui est essentiel pour comprendre les mécanismes de la maladie et développer de nouveaux traitements .
Safety and Hazards
Propriétés
IUPAC Name |
[3-(methylaminomethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11-6-8-3-2-4-9(5-8)7-14(10,12)13/h2-5,11H,6-7H2,1H3,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFWPPDFJJAWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



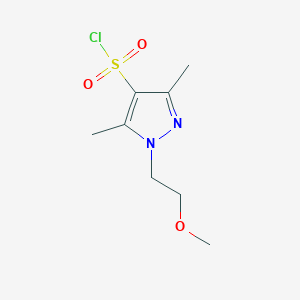
![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B1530259.png)
![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)
